

2-Hydroxy-2,4-dimethylpentanenitrile molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-2,4-dimethylpentanenitrile
Cat. No.:	B8751992

[Get Quote](#)

An In-Depth Technical Guide to **2-Hydroxy-2,4-dimethylpentanenitrile**: Molecular Structure, Weight, and Characterization

Introduction

2-Hydroxy-2,4-dimethylpentanenitrile, also known by synonyms such as 2-Hydroxy-2,4-dimethylvaleronitrile or Methyl isobutyl ketone cyanohydrin, is an alpha-hydroxynitrile (commonly known as a cyanohydrin).^{[1][2][3][4]} This bifunctional molecule, containing both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom, serves as a versatile intermediate in organic synthesis. Its structure is derived from the nucleophilic addition of a cyanide anion to the carbonyl carbon of methyl isobutyl ketone (4-methyl-2-pentanone).^{[5][6]} This guide provides a detailed technical overview of its molecular structure, molecular weight, and the core analytical methodologies employed for its characterization, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Stereochemistry

The fundamental identity of a molecule is defined by the spatial arrangement of its constituent atoms. For **2-Hydroxy-2,4-dimethylpentanenitrile**, this arrangement imparts specific chemical reactivity and physical properties.

Systematic Nomenclature and Formula

The compound is systematically named according to IUPAC nomenclature, which precisely describes its structure.[\[2\]](#)

- Parent Chain: The longest carbon chain containing the principal functional group (the nitrile) has five carbons, hence the root name "-pentanenitrile."
- Functional Groups: A hydroxyl group (-OH) is located at the second carbon (C2), and the nitrile group (-C≡N) defines C1, though the C1 numbering is implicit in the nitrile suffix.
- Substituents: Two methyl groups (-CH₃) are present, one at the second carbon (C2) and another at the fourth carbon (C4).

This construction leads to the IUPAC name **2-hydroxy-2,4-dimethylpentanenitrile**.[\[2\]](#) The molecular formula for this compound is C₇H₁₃NO.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[7\]](#)

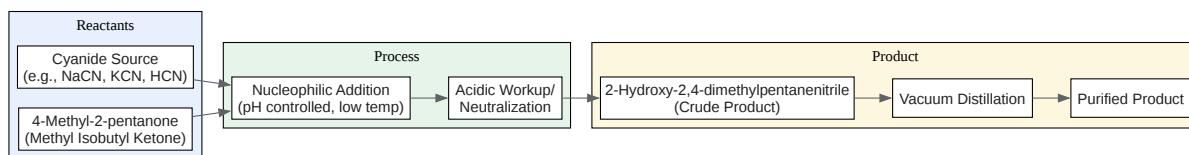
Structural Representation and Chirality

The carbon atom at the C2 position is bonded to four different groups: a hydroxyl group, a nitrile group, a methyl group, and an isobutyl group (-CH₂CH(CH₃)₂). Consequently, C2 is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images known as enantiomers: **(S)-2-hydroxy-2,4-dimethylpentanenitrile** and **(R)-2-hydroxy-2,4-dimethylpentanenitrile**.[\[7\]](#)[\[8\]](#) The standard laboratory synthesis from achiral precursors typically results in a racemic mixture (an equal mixture of both enantiomers).

Caption: 2D molecular structure of **2-Hydroxy-2,4-dimethylpentanenitrile**.

Molecular Weight and Physicochemical Properties

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical identification. The properties listed below are essential for handling, purification, and characterization procedures.


Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ NO	[1][2][3]
Average Molecular Weight	127.18 g/mol	[1][2][3]
Monoisotopic Mass	127.099714038 Da	[2]
CAS Number	4131-68-4	[1][2][3][4]
Density	~0.939 g/cm ³	[4][5]
Boiling Point	224 °C at 760 mmHg	[4][5]
Flash Point	89.3 °C	[4][5]
SMILES	CC(C)CC(C)(C#N)O	[2]
InChIKey	DWZKXPAWEWMLEJ- UHFFFAOYSA-N	[1][2]

Synthesis and Analytical Workflows

The integrity of any research relies on verifiable protocols. This section details the synthesis and subsequent analytical validation of **2-Hydroxy-2,4-dimethylpentanenitrile**.

Core Synthesis: Cyanohydrin Formation

The compound is synthesized via the cyanohydrin reaction, a nucleophilic addition of a cyanide source to a ketone.[9] The causality of this choice is its high efficiency and directness in forming the α -hydroxynitrile structure from readily available precursors.[5]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Hydroxy-2,4-dimethylpentanenitrile**.

Experimental Protocol: Synthesis

- Reagent Preparation: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is prepared in a fume hood with appropriate safety precautions.
- Reaction Setup: 4-Methyl-2-pentanone is added to a reaction vessel equipped with a stirrer and cooled in an ice bath.
- Nucleophilic Addition: The cyanide solution is added dropwise to the cooled ketone with vigorous stirring. The pH is maintained slightly acidic by the concurrent slow addition of an acid (e.g., sulfuric acid) to generate HCN in situ, which then adds across the carbonyl. The reaction is typically monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Once the reaction is complete, the mixture is carefully neutralized. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
- Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure **2-Hydroxy-2,4-dimethylpentanenitrile**.^[9]

Analytical Characterization: Structure and Weight Verification

Validation of the molecular structure and weight is paramount. A combination of mass spectrometry and spectroscopic methods provides a self-validating system.

Mass Spectrometry for Molecular Weight Confirmation

- Principle: Mass spectrometry (MS) ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). This technique provides a direct measurement of the

molecular weight. High-resolution mass spectrometry (HRMS) can yield the exact mass, confirming the elemental composition.

- Methodology:

- A dilute solution of the purified product is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.
- In positive ion mode, the protonated molecule $[M+H]^+$ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton (approx. 128.1). Adducts with other cations like sodium $[M+Na]^+$ may also be observed.[8]
- The observed monoisotopic mass is compared to the theoretical exact mass (127.0997 Da) to confirm the molecular formula $C_7H_{13}NO$.

Spectroscopic Analysis for Structural Elucidation

- Infrared (IR) Spectroscopy: This technique identifies the functional groups present. The expected spectrum for **2-Hydroxy-2,4-dimethylpentanenitrile** would show a strong, broad absorption band around 3400 cm^{-1} (O-H stretch) and a sharp, medium-intensity absorption around 2240 cm^{-1} (C≡N stretch).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: Provides information on the number and environment of hydrogen atoms, confirming the presence of the isobutyl group, the C2-methyl group, and the hydroxyl proton.
 - ^{13}C NMR: Reveals the number of unique carbon atoms. Key signals would confirm the nitrile carbon (~120 ppm), the quaternary carbon C2 bearing the hydroxyl group (~70 ppm), and the distinct alkyl carbons.

Conclusion

2-Hydroxy-2,4-dimethylpentanenitrile is a chiral α -hydroxynitrile with a molecular formula of $C_7H_{13}NO$ and a molecular weight of approximately 127.18 g/mol .^{[1][2]} Its structure, defined by a pentanenitrile backbone with hydroxyl and methyl substituents at C2 and a methyl group at C4, is reliably synthesized via the cyanohydrin reaction.^{[2][5][6]} A rigorous analytical workflow employing mass spectrometry for molecular weight confirmation and spectroscopic techniques (IR, NMR) for structural validation is essential to ensure the identity and purity of this important chemical intermediate.

References

- National Center for Biotechnology Information. (n.d.). **2-Hydroxy-2,4-dimethylpentanenitrile**. PubChem.
- Université du Luxembourg. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile ($C_7H_{13}NO$). PubChemLite.
- 2a biotech. (n.d.). (S)-2-hydroxy-2,4-dimethyl-Pantanenitrile.
- Chemsoc. (n.d.). 2-hydroxy-2,4-dimethylvaleronitrile.
- Chegg.com. (2020). Solved Consider the two-step synthesis of....

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. 2-Hydroxy-2,4-dimethylpentanenitrile | $C_7H_{13}NO$ | CID 107230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-hydroxy-2,4-dimethylvaleronitrile | 4131-68-4 [chemnet.com]
- 5. 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4 | Chemsoc [chemsrc.com]
- 6. chegg.com [chegg.com]
- 7. Page loading... [wap.guidechem.com]
- 8. PubChemLite - (s)-2-hydroxy-2,4-dimethyl-pentanenitrile ($C_7H_{13}NO$) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2-Hydroxy-2,4-dimethylpentanenitrile molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8751992#2-hydroxy-2-4-dimethylpentanenitrile-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com